molecular formula C11H21NO4 B12862994 N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine

N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine

Cat. No.: B12862994
M. Wt: 231.29 g/mol
InChI Key: LWNYLMYGGIAKJQ-DTWKUNHWSA-N
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Description

N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine is a compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine typically involves the protection of the amine group with a BOC group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Mechanism of Action

The mechanism of action of N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine primarily involves its role as a protecting group in organic synthesis. The BOC group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-t-BOC-(2S)-Hydroxymethyl-(5R)-Methylmorpholine is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups. These features contribute to its distinct reactivity and applications in synthesis .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8-5-12(9(6-13)7-15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

LWNYLMYGGIAKJQ-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CN([C@@H](CO1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(C(CO1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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